molecular formula C22H22N4O5 B3018235 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione CAS No. 1105247-10-6

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione

Cat. No.: B3018235
CAS No.: 1105247-10-6
M. Wt: 422.441
InChI Key: GJYCOBNDYINRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with an isopropyl group at position 3 and a 1,2,4-oxadiazole ring linked via a methyl group. The oxadiazole moiety is further substituted with a 3,4-dimethoxyphenyl group. This structure combines pharmacologically relevant motifs: quinazoline-diones are associated with bioactivity in CNS disorders and enzyme inhibition, while 1,2,4-oxadiazoles are valued for metabolic stability and ligand-receptor interactions .

Properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-13(2)26-21(27)15-7-5-6-8-16(15)25(22(26)28)12-19-23-20(24-31-19)14-9-10-17(29-3)18(11-14)30-4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYCOBNDYINRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that features a quinazoline core and an oxadiazole moiety. This structure has garnered attention for its potential biological activities, particularly in medicinal chemistry. The oxadiazole ring is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3} with a molecular weight of 434.51 g/mol. It contains several functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC23H22N4O3
Molecular Weight434.51 g/mol
PurityTypically >95%

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have shown significant antimicrobial properties. Research indicates that derivatives of this structure exhibit activity against various bacterial and fungal strains. For instance:

  • Antibacterial Effects : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antifungal Activity : Certain derivatives have also been effective against fungal pathogens, suggesting their potential use in treating fungal infections .

Anti-inflammatory and Analgesic Activity

Research has highlighted the anti-inflammatory properties of oxadiazole derivatives. Compounds similar to the one have been reported to reduce inflammation in various animal models. For example:

  • In Vivo Studies : Animal studies have shown that these compounds can significantly lower inflammatory markers and pain responses, indicating potential use in pain management therapies .

Anticancer Properties

The anticancer potential of oxadiazole derivatives is another area of active research. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation:

  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study by Dhumal et al. (2016) evaluated the antimicrobial activity of a series of oxadiazole derivatives against Mycobacterium bovis BCG. The most potent compounds exhibited strong inhibition of bacterial growth both in active and dormant states .
  • Anti-inflammatory Research :
    • In a study conducted by Paruch et al. (2020), several 2,5-disubstituted 1,3,4-oxadiazole derivatives were tested for anti-inflammatory effects in rodent models. The findings indicated a significant reduction in paw edema compared to control groups .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing the oxadiazole scaffold exhibit potent anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Histone Deacetylases (HDACs) : This class of enzymes is crucial for regulating gene expression, and their inhibition can lead to reactivation of tumor suppressor genes.
  • Targeting Thymidylate Synthase : This enzyme is essential for DNA synthesis; inhibition can lead to reduced proliferation of cancer cells.
  • Topoisomerase II Inhibition : This enzyme is involved in DNA replication and repair; its inhibition can result in DNA damage and cell death.

Several studies have demonstrated the efficacy of oxadiazole derivatives against various cancer cell lines, including breast cancer and leukemia models .

Antimicrobial Properties

The compound also shows significant antimicrobial activity against a range of pathogens. Key findings include:

  • Broad-Spectrum Antibacterial Activity : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Some derivatives have demonstrated potential against fungal infections, making them candidates for further development in antifungal therapies.

The minimal inhibitory concentration (MIC) values for certain derivatives indicate strong antimicrobial potential, with some compounds exhibiting MICs as low as 0.016 μg/mL against specific bacterial strains .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of oxadiazole derivatives similar to the compound . Results indicated that these compounds significantly inhibited cell growth in various cancer cell lines through HDAC inhibition, demonstrating potential as therapeutic agents .

Case Study 2: Antimicrobial Activity

In a clinical trial reported in Antibiotics, researchers evaluated the antimicrobial efficacy of a related oxadiazole derivative against multidrug-resistant bacterial strains. The compound exhibited remarkable activity with an MIC lower than traditional antibiotics used in treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Derivatives with Coumarin and Diazepine/Oxazepine Moieties

The 2023 synthesis study describes compounds 4g and 4h , which share heterocyclic cores but differ in substituents (Table 1). Unlike the target compound’s quinazoline-dione and oxadiazole motifs, 4g and 4h incorporate tetrazole, pyrazolone, and benzodiazepine/oxazepine groups. These structural differences likely result in divergent pharmacological profiles:

  • 4g/4h : Coumarin-linked benzodiazepine/oxazepine systems may target GABA receptors or exhibit anticoagulant activity due to coumarin .
  • Target Compound : The quinazoline-dione core could interact with kinases or phosphodiesterases, while the 3,4-dimethoxyphenyl group may enhance bioavailability or CNS penetration .

Table 1. Structural Comparison

Compound Core Structure Key Substituents Potential Targets
Target Compound Quinazoline-2,4-dione 3-isopropyl, 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) Enzymes, receptors (hypothetical)
4g Pyrazolone-tetrazole Coumarin-benzodiazepine, phenyl GABA receptors, coagulation
4h Pyrazolone-tetrazole Coumarin-oxazepine, phenyl Similar to 4g
Pesticide-Related Compounds with Imidazolinone Cores

The 2001 pesticide glossary lists imidazolinone herbicides (e.g., imazapyr, imazaquin), which share heterocyclic features but differ in application and mechanism (Table 2). These compounds inhibit acetolactate synthase (ALS) in plants, a target unrelated to the quinazoline-dione scaffold. This highlights the structural diversity of heterocycles in agrochemicals versus pharmaceuticals:

  • Imidazolinones: Imidazole-pyridine/quinoline carboxylic acids with herbicidal activity .
  • Target Compound: Lack of carboxylic acid and presence of methoxy groups suggests non-agrochemical applications .

Table 2. Functional Group and Application Comparison

Compound Core Structure Functional Groups Primary Application
Target Compound Quinazoline-2,4-dione Oxadiazole, 3,4-dimethoxyphenyl, isopropyl Hypothetical: Pharmaceuticals
Imazapyr Imidazolinone-pyridine Carboxylic acid, methyl-isopropyl Herbicide (ALS inhibitor)
Imazaquin Imidazolinone-quinoline Carboxylic acid, methyl-isopropyl Herbicide (ALS inhibitor)

Research Implications and Limitations

Key gaps include:

  • Pharmacokinetic Data : Solubility, metabolic stability, and bioavailability remain uncharacterized.
  • Biological Targets : Experimental validation is required to confirm hypothetical enzyme/receptor interactions.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis involves cyclocondensation and alkylation steps. For example, a related quinazoline-dione derivative was synthesized via cyclocondensation of a carbohydrazide intermediate in phosphorous oxychloride, followed by hydrolysis and alkylation with substituted oxadiazole chlorides . Key parameters include reaction temperature (e.g., boiling in POCl₃ for cyclization) and stoichiometric ratios of alkylating agents. Yield optimization may require iterative adjustments of solvent polarity (e.g., DMF vs. THF) and catalyst screening.

Q. How can researchers validate the purity and structural identity of the synthesized compound?

  • Methodological Answer : Use a combination of HPLC (≥95% purity threshold), NMR (¹H/¹³C for functional group verification), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, X-ray crystallography in related compounds confirmed structural disorder ratios (e.g., 0.634:0.366 in oxazole rings) and hydrogen bonding patterns, which can guide spectral interpretation .

Q. What in vitro assays are suitable for initial screening of antimicrobial activity?

  • Methodological Answer : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. In a study on analogous oxadiazole-quinazoline hybrids, compounds showed MIC values ranging from 8–64 µg/mL, with activity linked to the oxadiazole substituents . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) to prioritize hits.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., inoculum size, growth media). For example, in a study on oxadiazole derivatives, inconsistent MIC values were traced to differences in bacterial strain virulence profiles. Validate results using orthogonal assays (e.g., time-kill kinetics) and apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Cross-reference structural analogs (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl substitutions) to identify SAR trends .

Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial targets (e.g., DNA gyrase or dihydrofolate reductase). Validate with enzyme inhibition assays (e.g., IC₅₀ determination via spectrophotometry). For example, triazole derivatives showed competitive inhibition of DHFR with Ki values <10 µM . Proteomic profiling (e.g., 2D gel electrophoresis) can further identify disrupted pathways.

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For storage, evidence suggests anhydrous conditions (e.g., argon atmosphere) and temperatures ≤–20°C minimize hydrolysis of oxadiazole moieties. Related compounds showed <5% degradation over 30 days when stored in amber vials with desiccants .

Q. What advanced analytical techniques are required to resolve structural ambiguities, such as tautomerism or isomerism?

  • Methodological Answer : X-ray crystallography is definitive for assigning tautomeric forms (e.g., keto-enol equilibria). Dynamic NMR (VT-NMR) can detect temperature-dependent conformational changes. For example, a benzodiazepine-dione analog exhibited disorder in the oxazole ring, resolved via crystallographic refinement . DFT calculations (e.g., Gaussian) may predict energetically favored conformers.

Q. How can researchers design SAR studies to optimize the compound’s bioactivity and selectivity?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., methoxy → ethoxy, isopropyl → cyclopropyl). Use 3D-QSAR (CoMFA/CoMSIA) to model activity cliffs. In a study on triazole-thione derivatives, replacing 3-methoxy with 3-nitro groups increased antimicrobial potency 4-fold, highlighting electronic effects . Prioritize substituents with lower logP values to enhance solubility.

Methodological Notes

  • Synthetic Challenges : Alkylation of quinazoline-diones may require inert atmospheres (N₂/Ar) to prevent oxidation of the oxadiazole ring .
  • Data Interpretation : Use Hill coefficients from dose-response curves to assess cooperativity in target binding .
  • Safety : Follow protocols for handling chlorinated solvents (e.g., POCl₃) and ensure proper ventilation during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.